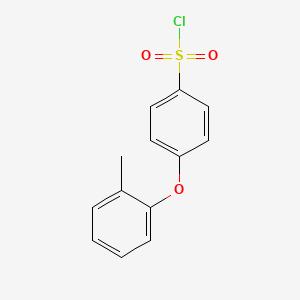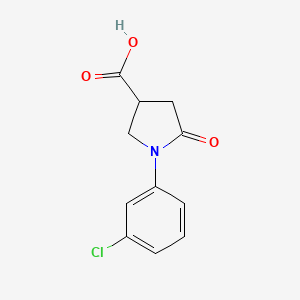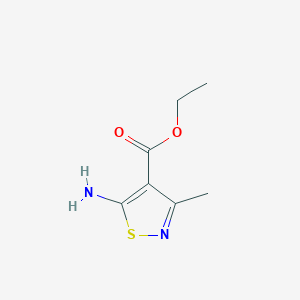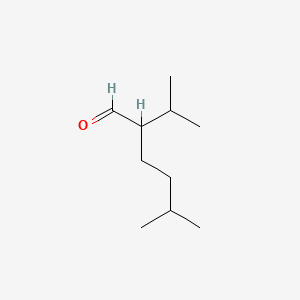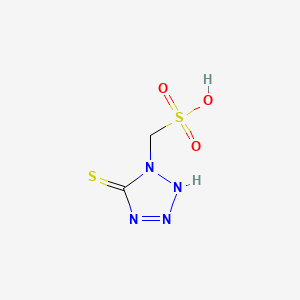
Cadmium tungsten oxide (CdWO4)
Descripción general
Descripción
Cadmium tungstate (CdWO4), also known as CWO, is the cadmium salt of tungstic acid . It is a dense, chemically inert solid used as a scintillation crystal to detect gamma rays . The crystals are transparent, colorless, with a slight yellow tint, and are odorless . It has a density of 7.9 g/cm³ and a melting point of 1325 °C .
Synthesis Analysis
Cadmium tungstate nanoplates have been synthesized using an orthogonal array design (OAD) for optimizing the controlled and facile precipitation . The reaction was performed by adding cadmium ion solutions to those of tungstate . The concentration of the cation solution, flow rate, and reactor temperature have considerable effects on the qualities of the product .
Molecular Structure Analysis
X-ray diffraction (XRD) patterns of all samples confirmed the formation of the polycrystalline monophasic wolframite CdWO4 . Parameters of the unit cells were characterized by the Rietveld analysis . Transmission electron microscopy (TEM) images showed that the mean size of particles was 62 nm, 68 nm, and 53 nm for CWO, CWO: 0.5at%Ag+, and CWO: 0.5%Gd3+, respectively .
Chemical Reactions Analysis
The optical bandgap of the CWO nanoparticles was engineered by introducing Ag and Gd dopants over a range of approximately 5.3–5.57 eV . The PL and IBIL spectra of the three samples exhibited brilliant broad blue-green peaks around 468nm and 495 nm at room temperature .
Physical And Chemical Properties Analysis
Cadmium tungstate has a molar mass of 360.25 g·mol−1 . It is a colorless crystal with a yellow tint . It has a density of 7.9 g/cm³ and a melting point of 1325 °C . It is not soluble in water .
Aplicaciones Científicas De Investigación
Medical Imaging
Cadmium tungsten oxide: is renowned for its luminescence efficiency, making it an excellent material for medical imaging applications . Its high density and luminescence signal are particularly suitable for dual energy X-ray imaging . This allows for enhanced imaging quality, which is crucial in medical diagnostics.
High-Energy Physics
The compound’s properties are beneficial in high-energy physics research . It is used in experiments searching for dark matter and in the detection of neutrinoless double-beta decay. These applications leverage the material’s ability to act as a scintillator, converting energy from particles into visible light.
Gamma-Ray Spectroscopy
Gamma-ray spectroscopy: systems utilize CdWO4 due to its high X-ray absorption coefficient and resistance to radiation damage . This makes it an indispensable tool in nuclear physics and radiological research, where precise detection of gamma rays is essential.
Positron Emission Tomography (PET)
In PET scanners, CdWO4 crystals are used for their scintillating properties . They help in the detection of gamma photons following positron emission, thereby providing critical information for medical diagnostics and research.
Industrial Computed Tomography (CT)
Industrial CT systems benefit from the use of CdWO4 crystals, which contribute to the high-resolution imaging of industrial components . This application is vital for non-destructive testing and quality control in manufacturing processes.
Radiation Detection Devices
Radiation detection devices, including dosimeters and survey meters, often incorporate CdWO4 due to its reliable luminescence under radiation exposure . This application is crucial for ensuring safety in environments where radiation is present.
Spectroscopy
The spectroscopic applications of CdWO4 are broad, ranging from material analysis to environmental monitoring . Its ability to detect various forms of radiation makes it a versatile tool in analytical chemistry.
Photonics and Solid-State Luminescence Materials
The luminescence properties of CdWO4, especially when doped with elements like silver (Ag) and gadolinium (Gd), make it a promising candidate for photonics applications . It can be used in the development of solid-state luminescence materials, which have potential in various optical technologies.
Mecanismo De Acción
Target of Action
Cadmium tungsten oxide, also known as Cadmium tungstate(VI), is primarily used as a scintillation crystal to detect gamma rays . Its primary targets are gamma rays and X-rays, which it interacts with due to its high density and chemically inert nature .
Mode of Action
Cadmium tungstate(VI) interacts with its targets, gamma rays and X-rays, through a process called scintillation . When gamma rays or X-rays hit the crystal, it emits light, making it useful as a detector of ionizing radiation . The crystal is transparent and has a peak scintillation wavelength of 480 nm, with an emission range between 380 and 660 nm .
Biochemical Pathways
The biochemical pathways affected by Cadmium tungstate(VI) are primarily related to the detection and measurement of ionizing radiation . The emitted light from the crystal can be optimally detected by certain charge-coupled devices (CCDs), amorphous silicon photodiodes, and photocathodes .
Pharmacokinetics
Its physical properties, such as high density and resistance to radiation damage, impact its bioavailability in its primary application as a radiation detector .
Result of Action
The result of Cadmium tungstate(VI)'s action is the emission of light when it is hit by gamma rays and X-rays . This luminescence allows for the detection and measurement of ionizing radiation, making Cadmium tungstate(VI) valuable in various fields, including medical imaging and high-energy physics .
Action Environment
The action of Cadmium tungstate(VI) can be influenced by environmental factors. For instance, its luminescence efficiency can increase with X-ray energy . Moreover, its high density and resistance to radiation damage make it suitable for use in harsh environments . The crystal’s transparency and light emission properties also make it effective in a wide range of lighting conditions .
Safety and Hazards
Direcciones Futuras
Cadmium tungstate has potential applications in photonics and solid-state luminescence materials . The high density (7.9 g/cm³) of CdWO4 and the luminescence signal of this material make it suitable for medical imaging (such as dual energy), high-energy physics, or for applications of scintillators in harsh environments .
Propiedades
IUPAC Name |
cadmium(2+);oxygen(2-);tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.4O.W/q+2;4*-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTAIGWLQIUEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Cd+2].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO4W-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045967 | |
| Record name | Cadmium tungstate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or yellowish solid; [Merck Index] | |
| Record name | Cadmium tungstate(VI) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12655 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cadmium tungsten oxide (CdWO4) | |
CAS RN |
7790-85-4 | |
| Record name | Cadmium tungstate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium tungsten oxide (CdWO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium tungstate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium wolframate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADMIUM TUNGSTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNL5ZHP0Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







